Salicylate ionophore II
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of Salicylate ionophore II follows similar synthetic routes but on a larger scale. The process involves batch reactions in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Salicylate ionophore II undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thioxo groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and thioxomethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various alkylated derivatives .
Scientific Research Applications
Salicylate ionophore II is widely used in scientific research, particularly in the development of ion-selective electrodes and optodes for the detection of salicylate ions. These sensors are employed in various fields, including:
Chemistry: Used in analytical chemistry for the selective detection of salicylate ions in complex mixtures.
Biology: Applied in biological studies to monitor salicylate levels in biological fluids.
Medicine: Utilized in clinical diagnostics to measure salicylate concentrations in patient samples.
Industry: Employed in environmental monitoring and process control to detect salicylate contamination
Mechanism of Action
Salicylate ionophore II functions by selectively binding to salicylate ions, facilitating their transport across a membrane in ion-selective electrodes. The binding occurs through specific interactions between the ionophore and the salicylate ion, involving hydrogen bonding and van der Waals forces. This selective binding allows for the accurate detection and measurement of salicylate ions in various samples .
Comparison with Similar Compounds
Similar Compounds
Valinomycin: Another ionophore used for potassium ion detection.
Nigericin: An ionophore used for proton and potassium ion transport.
Monactin: An ionophore used for sodium ion transport.
Uniqueness
Salicylate ionophore II is unique in its high selectivity for salicylate ions, making it particularly useful in applications where precise detection of salicylate is required. Its structure allows for strong and specific binding to salicylate ions, which is not as effectively achieved by other ionophores .
Properties
IUPAC Name |
1-[2-[bis[2-(octylcarbamothioylamino)ethyl]amino]ethyl]-3-octylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H69N7S3/c1-4-7-10-13-16-19-22-34-31(41)37-25-28-40(29-26-38-32(42)35-23-20-17-14-11-8-5-2)30-27-39-33(43)36-24-21-18-15-12-9-6-3/h4-30H2,1-3H3,(H2,34,37,41)(H2,35,38,42)(H2,36,39,43) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPLCPVNAXASDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=S)NCCN(CCNC(=S)NCCCCCCCC)CCNC(=S)NCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H69N7S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746781 | |
Record name | N,N',N''-[Nitrilotri(ethane-2,1-diyl)]tris[N'-octyl(thiourea)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005344-82-0 | |
Record name | N,N',N''-[Nitrilotri(ethane-2,1-diyl)]tris[N'-octyl(thiourea)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salicylate ionophore II | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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